N1-Cyclopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine
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Overview
Description
N1-Cyclopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine: is an organic compound with the molecular formula C13H20N2S and a molecular weight of 236.38 g/mol This compound features a cyclopropyl group, a benzyl group substituted with a methylthio group, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl halide, which undergoes nucleophilic substitution with a cyclopropylamine derivative. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the cyclopropyl or benzyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced cyclopropyl or benzyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-Cyclopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1-Cyclopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. The cyclopropyl and benzyl groups may enhance its binding affinity and specificity, while the ethane-1,2-diamine backbone provides flexibility in its interactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N1-Cyclopropyl-N1-(4-methylbenzyl)ethane-1,2-diamine: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
N1-Cyclopropyl-N1-(4-(methylthio)phenyl)ethane-1,2-diamine: Similar structure but with a phenyl group instead of a benzyl group, potentially altering its properties.
N1-Cyclopropyl-N1-(4-(methylthio)benzyl)propane-1,2-diamine: Contains a propane-1,2-diamine backbone, which may influence its flexibility and interactions.
Uniqueness
N1-Cyclopropyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine is unique due to the presence of the cyclopropyl group, the methylthio-substituted benzyl group, and the ethane-1,2-diamine backbone. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-16-13-6-2-11(3-7-13)10-15(9-8-14)12-4-5-12/h2-3,6-7,12H,4-5,8-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEWDXUYGNZVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN(CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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